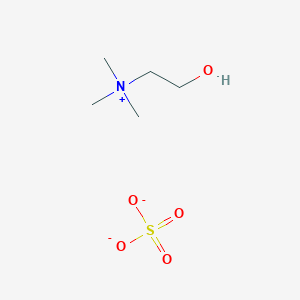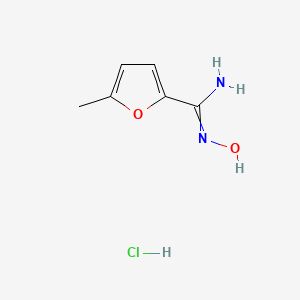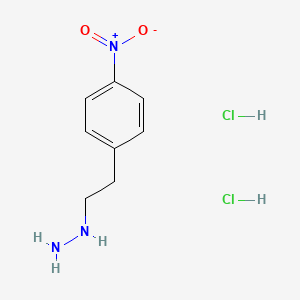
(2-Hydroxyethyl)trimethylazanium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)trimethylazanium sulfate, also known as choline sulfate, is a quaternary ammonium salt. It is a vitamin-like substance that is essential for various physiological functions in the body. Choline is a precursor of the neurotransmitter acetylcholine and is involved in the synthesis of phospholipids, which are crucial for cell membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)trimethylazanium sulfate can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by the addition of sulfuric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)trimethylazanium sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of choline to betaine aldehyde and then to betaine.
Reduction: Choline can be reduced to form trimethylamine and ethanol.
Substitution: Choline can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Betaine
Reduction: Trimethylamine and ethanol
Substitution: Various substituted choline derivatives
Scientific Research Applications
(2-Hydroxyethyl)trimethylazanium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Choline is essential for the synthesis of acetylcholine, a neurotransmitter involved in muscle control and memory.
Medicine: It is used in the treatment of liver diseases and as a dietary supplement to prevent choline deficiency.
Industry: Choline sulfate is used as an additive in animal feed to promote growth and improve feed efficiency.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)trimethylazanium sulfate involves its role as a methyl donor in various biochemical pathways. It participates in the synthesis of phosphatidylcholine, which is essential for cell membrane structure and function. Choline also acts as a precursor for acetylcholine, which is crucial for neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Choline chloride: Another quaternary ammonium salt with similar functions but different anionic counterpart.
Betaine: An oxidation product of choline with additional methyl groups.
Phosphatidylcholine: A phospholipid containing choline as a headgroup.
Uniqueness
(2-Hydroxyethyl)trimethylazanium sulfate is unique due to its sulfate anion, which imparts different solubility and stability properties compared to other choline salts. This makes it particularly useful in specific industrial and research applications .
Properties
Molecular Formula |
C5H14NO5S- |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;sulfate |
InChI |
InChI=1S/C5H14NO.H2O4S/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
BEGQGLXNDYZRLK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








carbohydrazide](/img/structure/B11719748.png)

![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
![Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate](/img/structure/B11719781.png)

![3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)

![6-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B11719793.png)
